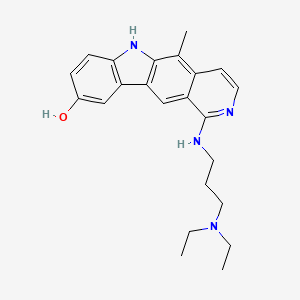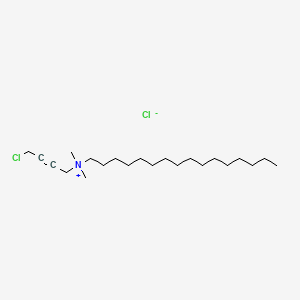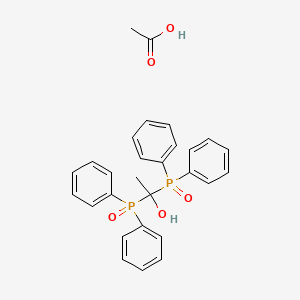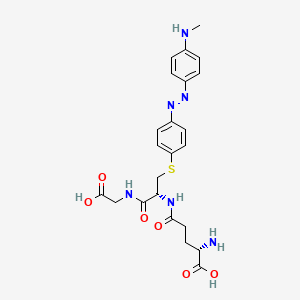![molecular formula C8H7Cl4NO2 B14462803 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride CAS No. 66531-22-4](/img/structure/B14462803.png)
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is a chemical compound known for its use in organic synthesis. It is often employed as a protecting group for amines, thiols, and alcohols due to its stability and ease of removal under specific conditions .
Métodos De Preparación
The synthesis of 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride typically involves the reaction of 2,2,2-trichloroethyl chloroformate with pyridine. The reaction is carried out under ambient temperature conditions, often in the presence of a base such as pyridine or aqueous sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Aplicaciones Científicas De Investigación
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is widely used in scientific research, particularly in organic chemistry. Its primary application is as a protecting group for amines, thiols, and alcohols. This compound is valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required . Additionally, it finds applications in the synthesis of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride involves the formation of a stable trichloroethoxycarbonyl group that protects the functional group of interest. The stability of this protecting group allows for various synthetic transformations to occur without affecting the protected functional group. The deprotection mechanism typically involves the use of zinc in the presence of acetic acid, leading to the cleavage of the trichloroethoxycarbonyl group and the release of the free functional group .
Comparación Con Compuestos Similares
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is similar to other protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). it is unique in its ability to be removed under milder conditions using zinc and acetic acid, making it advantageous in certain synthetic applications . Similar compounds include:
- tert-Butyloxycarbonyl (Boc)
- Benzyloxycarbonyl (Cbz)
- Methoxycarbonyl (Moc)
These compounds are also used as protecting groups in organic synthesis but may require different conditions for deprotection.
Propiedades
Número CAS |
66531-22-4 |
|---|---|
Fórmula molecular |
C8H7Cl4NO2 |
Peso molecular |
291.0 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl pyridin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C8H7Cl3NO2.ClH/c9-8(10,11)6-14-7(13)12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1 |
Clave InChI |
DYCKYLCHVRFDJE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)C(=O)OCC(Cl)(Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)

![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)





